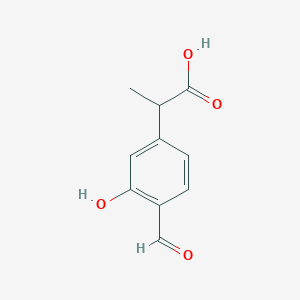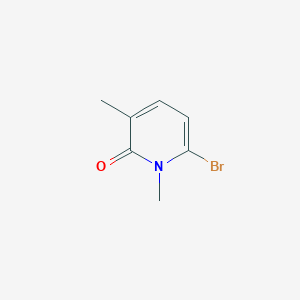
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidaZole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole is a chemical compound that features a trimethylsilyl group attached to an ethoxy methyl group, which is further connected to a 2-methyl-1H-imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 2-methyl-1H-imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl group, yielding the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, fluoride ions can be used to cleave the trimethylsilyl group, while oxidizing agents like hydrogen peroxide can oxidize the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the compound yields 2-methyl-1H-imidazole and 2-(trimethylsilyl)ethanol .
科学的研究の応用
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a building block for more complex structures.
作用機序
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the imidazole ring, making it less versatile in certain applications.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole.
Trimethylsilyl-protected imidazoles: These compounds share the protecting group but may have different substituents on the imidazole ring.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl protecting group and an imidazole ring. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to materials science.
特性
IUPAC Name |
trimethyl-[2-[(2-methylimidazol-1-yl)methoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OSi/c1-10-11-5-6-12(10)9-13-7-8-14(2,3)4/h5-6H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSWXVDLFDREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














